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Compound of Interest

Compound Name: Tin-ZINC

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
tin-zinc (Sn-Zn) solder. The following sections address common issues related to the effect of
impurities on the quality and reliability of Sn-Zn solder joints.

Frequently Asked Questions (FAQSs)

Q1: What are the most common impurities found in Sn-Zn solder and what are their general
effects?

Al: Common metallic impurities in Sn-Zn solder include lead (Pb), aluminum (Al), cadmium
(Cd), iron (Fe), and copper (Cu). These impurities can be introduced from raw materials or
during the soldering process. Generally, they can alter the solder's melting point, mechanical
properties, and microstructure, leading to defects and reduced joint reliability. For instance,
some impurities can cause the solder to become sluggish and gritty, while others may increase
the formation of intermetallic compounds (IMCs), potentially leading to embrittlement.[1]

Q2: How do impurities affect the microstructure of a Sn-Zn solder joint?

A2: Impurities can significantly alter the microstructure of Sn-Zn solder joints. They can lead to
the formation of different or thicker intermetallic compound (IMC) layers at the solder-substrate
interface. For example, in Sn-Zn/Cu joints, the typical IMC is Cu5Zn8.[1] The presence of
impurities can influence the growth rate and morphology of this layer. Some impurities may also
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lead to the formation of voids or cracks within the solder or at the interface, compromising the
joint's integrity.[1]

Q3: Can impurities in the substrate affect the Sn-Zn solder joint?

A3: Yes, impurities in the substrate, such as an electroplated copper layer, can have a
significant impact on the solder joint. Residues from the plating solution can become
incorporated into the joint during soldering. These impurities can accelerate the formation of
voids and affect the growth rate of the intermetallic compound (IMC) layer.[1][2]

Q4: What is the significance of the intermetallic compound (IMC) layer in a solder joint?

A4: The intermetallic compound (IMC) layer forms at the interface between the solder and the
substrate and is crucial for a good metallurgical bond. However, the thickness and morphology
of the IMC layer are critical. An excessively thick or brittle IMC layer can be a point of
mechanical failure, reducing the overall reliability of the solder joint.[3][4][5] Impurities can
influence the growth and properties of this layer.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common problems encountered
during experiments with Sn-Zn solder, with a focus on issues arising from impurities.

Issue 1: Poor Wetting or Dewetting of Sn-Zn Solder

Symptoms:

e The molten solder does not flow well over the substrate pads.

e The solder beads up and does not form a uniform, smooth fillet.
e The solder pulls back from the surface after initially spreading.

Possible Causes and Solutions:
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Impurity

Possible Cause

Recommended Action

Aluminum (Al)

Formation of a stable
aluminum oxide (AI203) layer
on the molten solder surface,
which inhibits wetting.[6]

* Use an appropriate flux:
Employ a flux with higher
activity designed to remove
refractory oxides. * Inert
Atmosphere: Perform soldering
in a nitrogen or other inert
atmosphere to prevent
oxidation. * Control Al
concentration: Keep aluminum

impurity levels to a minimum.

Cadmium (Cd)

Increased surface tension of

the molten solder.[1]

* Optimize soldering
temperature: A higher
temperature may improve flow,
but be cautious of damaging
components. * Use appropriate
flux: A flux that effectively
reduces surface tension can

mitigate this issue.

General Oxidation

The high reactivity of zinc in
the Sn-Zn alloy can lead to the
formation of zinc oxide (ZnO)
on the solder surface,

impeding wetting.[7]

* Fresh Solder: Use fresh,
high-purity Sn-Zn solder to
minimize pre-existing oxides. *
Proper Storage: Store solder in
a dry, inert environment. *
Effective Fluxing: Ensure
adequate application of a
suitable flux to remove oxides

during soldering.

Issue 2: Gritty, Dull, or Rough Solder Joints

Symptoms:

e The solidified solder joint has a sandy or grainy appearance.
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e The solder surface is not bright and shiny.

Possible Causes and Solutions:

Impurity Possible Cause Recommended Action
* Control Copper Dissolution:
_ Minimize the dissolution of
Formation of Cu-Zn or Cu-Sn
) ] copper from the substrate by
intermetallic compound (IMC) o o
) o optimizing soldering time and
Copper (Cu) particles within the solder
) o ] temperature. * Check Solder
matrix, making it appear gritty. ) o
o Purity: Ensure the initial solder
alloy has a low copper impurity
level.
) * Avoid Iron Contamination:
Formation of Fe-Sn o ]
) ) ) Ensure soldering iron tips and
Iron (Fe) intermetallic compounds which

can make the solder gritty.[3]

other equipment are not a

source of iron contamination.

Cadmium (Cd) & Zinc (Zn)

Trace amounts of these
elements can contribute to a

dull solder surface.[1]

* Control Cooling Rate: A
faster cooling rate can
sometimes result in a shinier
joint by refining the grain
structure. However, this must
be balanced against the risk of

thermal stress.

Issue 3: Void Formation in Solder Joints

Symptoms:

o X-ray or cross-sectional analysis reveals gas pockets or voids within the solder joint.

Possible Causes and Solutions:
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Impurity Source Possible Cause Recommended Action

) ) * Substrate Cleaning: Ensure
Organic residues from the
) substrates are properly
electroplating process of _
- cleaned before soldering. *
Substrate Impurities copper substrates can outgas _ _
) ) High-Purity Substrates: Use

during reflow, leading to

trapped voids.[1][2]

substrates with low levels of

organic impurities.

* Optimize Reflow Profile:

) Adjust the preheat and soak
Improper reflow profiles can ]
o stages of the reflow profile to
Flux Volatilization lead to the entrapment of flux o )
] allow sufficient time for flux
volatiles. )
volatiles to escape before the

solder solidifies.[6]

Quantitative Data on Impurity Effects

While extensive qualitative data exists, specific quantitative data correlating impurity
concentrations with mechanical and thermal properties of Sn-Zn solder is not widely available
in a consolidated format. The following table summarizes the general effects of common
impurities. Researchers are encouraged to perform their own characterizations for specific
impurity levels relevant to their applications.
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Effect on .
. . Effect on Melting Other Notable
Impurity Mechanical .
. Point Effects
Properties
Can form a low- Can cause
melting point phase, May introduce a pasty  compliance issues
Lead (Pb) ) ] ]
potentially reducing range. with RoHS
strength.[9] regulations.

Aluminum (Al)

Can refine the
microstructure at low
concentrations.[10]
High concentrations
can lead to
segregation and
reduced ductility.[9]

Addition of Al can
slightly lower the
melting point.[6]

Significantly increases
oxidation, which can

lead to poor wetting.

[6]

Cadmium (Cd)

Can make the solder
more sluggish,
potentially affecting

joint formation.[1]

Increases surface
tension, which can
lead to soldering
defects like icicles and
bridges.[1]

Can form brittle

FeSn2 intermetallics,

May slightly increase

Can cause excessive

Iron (Fe) ] ] i ] drossing and a gritty
potentially reducing the melting point.[3]
- solder appearance.[1]
ductility.[8]
Can form Cu-Zn
intermetallics that may
) ) Increases solder
increase strength up Can increase the ] )
) o viscosity and can lead
Copper (Cu) to a certain liquidus temperature.

concentration.[11]
Excessive IMCs can

lead to embrittlement.

[12]

to a gritty appearance.

[1]

Experimental Protocols
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Protocol for Solder Joint Cross-Sectioning and
Microstructural Analysis

Objective: To prepare a solder joint for microscopic examination of its internal structure,
including the intermetallic compound (IMC) layer and the presence of voids.

Methodology:

o Sample Excision: Carefully cut a section of the printed circuit board (PCB) containing the
solder joint of interest. Use a low-speed diamond saw to minimize deformation.

e Mounting: Embed the excised sample in an epoxy mounting compound. Ensure the sample
is properly oriented to expose the desired cross-sectional plane. Allow the epoxy to cure
completely.

e Grinding:

o Begin with a coarse-grit (e.g., 240-grit) silicon carbide (SiC) paper to planarize the sample
and expose the solder joint.

o Progressively move to finer grit papers (e.g., 400, 600, 800, 1200-grit), ensuring to remove
the scratches from the previous step. Rinse the sample between each grit change.

e Polishing:
o Use a polishing cloth with a diamond suspension (e.g., 6 um followed by 1 pm).

o Perform a final polish using a fine alumina or silica suspension (e.g., 0.05 pm) to achieve a
mirror-like finish.

» Etching (Optional): To reveal the microstructure, etch the polished surface with a suitable
etchant (e.g., a dilute solution of nitric acid in ethanol). The etching time should be brief (a
few seconds).

e Microscopic Examination: Clean and dry the sample thoroughly. Examine the cross-section
using an optical microscope or a scanning electron microscope (SEM) to analyze the IMC
layer thickness, morphology, and to identify any voids or other defects. Energy-dispersive X-
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ray spectroscopy (EDS) can be used with SEM to determine the elemental composition of
different phases.[13]

Protocol for Wetting Balance Test

Objective: To quantitatively measure the wettability of a component lead or PCB pad with a
specific solder alloy.

Methodology:

Sample Preparation: Clean the component lead or PCB coupon to be tested to remove any
contaminants.

» Flux Application: Apply a standard, mildly activated rosin flux to the area to be tested and
allow it to dry.

e Setup:
o Clamp the test specimen into the holder of the wetting balance.
o Ensure the solder bath is at the desired, stable temperature.

e Immersion: The instrument will lower the solder bath to immerse the specimen to a
predetermined depth at a controlled speed.

o Data Acquisition: A force transducer measures the vertical forces acting on the specimen
over time. The data is recorded to generate a wetting curve (force vs. time).

e Analysis: The wetting curve is analyzed for key parameters such as the time to zero crossing
(wetting initiation) and the maximum wetting force, which provide a quantitative measure of
solderability.[2][11][14][15]

Protocol for Solder Joint Shear Strength Test

Objective: To determine the mechanical strength of a solder joint by applying a shear force.

Methodology:
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Sample Preparation: Prepare a test board with the components soldered under controlled
conditions.

Mounting: Securely mount the test board onto the stage of a shear testing machine.
Test Setup:

o Position the shear tool at a specific height and distance from the component body.
o The tool will apply a force parallel to the board surface.

Execution: The test is initiated, and the shear tool moves at a constant speed, applying a
shear force to the solder joint until it fractures.

Data Recording: A load cell records the force applied, and the maximum force at which the
joint fails is recorded as the shear strength.

Failure Analysis: After the test, the fracture surface should be examined (e.g., using a
microscope) to determine the failure mode (e.g., fracture within the solder, at the IMC layer,
or pad lift).[16][17][18]

Visualizations

Joint Quality Analysis

Soldering Process
Microstructural Analysis

Sample Preparation |y (Cross-section, SEM)

T

Mechanical Testing
(Shear, Tensile)

\—p Wettability Test

(Wetting Balance)
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Caption: Experimental workflow for solder joint quality analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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